2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a chemical compound with the molecular formula C16H13F2N3O. This compound is part of the benzamide family and contains a fluorine-substituted aromatic ring, an imidazo[1,2-a]pyridine moiety, and a methyl group
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . These interactions can lead to changes in cell cycle progression, neuronal excitability, and muscle tone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which allows for solvent- and catalyst-free synthesis. The resulting imidazo[1,2-a]pyridine derivative is then further modified to introduce the difluoro and benzamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like halides and amines can be introduced using appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be employed in the study of biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: : Similar structure but lacks the imidazo[1,2-a]pyridine moiety.
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide: : Similar structure but without the fluorine atoms.
Uniqueness
2,6-Difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is unique due to the presence of both fluorine atoms and the imidazo[1,2-a]pyridine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFCQVBMLOALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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